molecular formula C12H15NO4 B11716191 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid

Cat. No.: B11716191
M. Wt: 237.25 g/mol
InChI Key: ZBTWJKYTBYYMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid typically involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl group. This can be achieved by reacting the pyrrole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected pyrrole is then coupled with a suitable prop-2-enoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is unique due to its combination of a Boc-protected pyrrole and a prop-2-enoic acid moiety. This structure provides versatility in synthetic applications, allowing for selective functionalization and modification of the molecule.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h4-8H,1-3H3,(H,14,15)

InChI Key

ZBTWJKYTBYYMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.